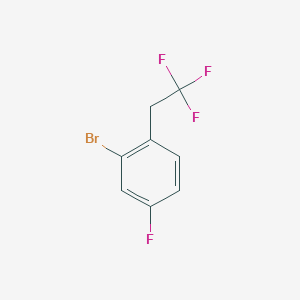

2-溴-4-氟-1-(2,2,2-三氟乙基)苯

描述

The compound "2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene" is a halogenated aromatic molecule that contains bromine, fluorine, and a trifluoroethyl group attached to a benzene ring. This structure suggests potential reactivity in both electrophilic aromatic substitution and nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups that can influence the electron density on the benzene ring.

Synthesis Analysis

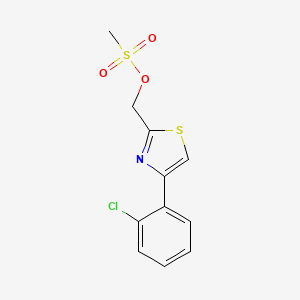

The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride (TBAF·3H2O) has been demonstrated to yield (Z)-1-(2-bromo-1-fluorovinyl)benzenes with high regioselectivity and yields up to 81% . Although this reaction does not directly produce the compound , it provides insight into the synthesis of similar bromo-fluoro-substituted benzene compounds.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives can be significantly influenced by the substituents. For example, the crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides show that the dihedral angles between the two benzene rings vary depending on the halogen present, with smaller angles observed for bromo and iodo derivatives . This suggests that the molecular structure of "2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene" would also be influenced by the steric and electronic effects of the bromine, fluorine, and trifluoroethyl groups.

Chemical Reactions Analysis

The presence of bromine and fluorine atoms on the benzene ring can lead to various chemical reactions. For example, 1-bromo-3,5-bis(trifluoromethyl)benzene has been used as a starting material for organometallic synthesis, indicating that bromine can act as a good leaving group in the formation of organometallic intermediates . Similarly, the compound of interest may undergo reactions where the bromine atom can be substituted or participate in coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes can be studied using spectroscopic methods. The FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene have been recorded, and the molecular geometry and vibrational frequencies have been calculated using DFT methods . These studies provide valuable information on the influence of halogen atoms on the vibrational modes and electronic properties of the molecule. The absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies of such compounds can be determined through time-dependent DFT (TD-DFT) approach, which would also apply to "2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene" .

科学研究应用

代谢分析

2-溴-4-氟-1-(2,2,2-三氟乙基)苯及其相关化合物已成为代谢研究中的重要工具。例如,在一项研究中,使用 19F 核磁共振 (NMR) 光谱法在 Sprague-Dawley 大鼠的尿液中鉴定出 2,2,2-三氟乙醇 (TFE) 代谢物。该研究重点介绍了 TFE 代谢为各种化合物的过程,证明了 19F NMR 在分析实验动物中药物代谢方面的实用性 (Selinsky 等,1991)。

致癌活性评估

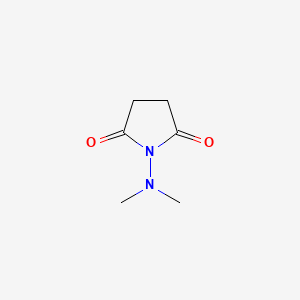

对包括结构上与 2-溴-4-氟-1-(2,2,2-三氟乙基)苯相关的化合物在内的 4-二甲氨基偶氮苯的卤代物在大鼠中进行了致癌活性评估。本研究旨在了解此类化合物诱导的致癌过程,并发现特定的卤素取代可以显着改变致癌活性 (Miller 等,1949)。

构效关系研究

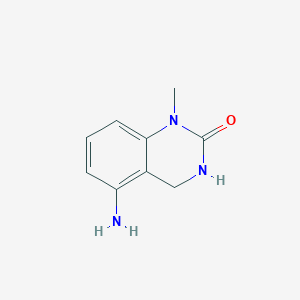

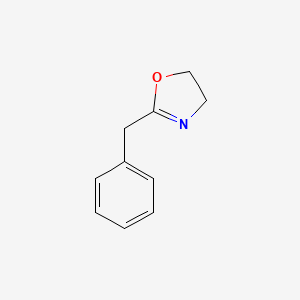

该化合物的衍生物被用于了解氨基-卤代取代苯基-氨基乙醇的构效关系,比较它们对各种动物中肾上腺素能 β 受体的作用。本研究强调了分子结构在确定 β 肾上腺素能剂的效力和治疗潜能中的重要性 (Engelhardt,1984)。

对东方果蝇的吸引力

研究表明,某些结构上与 2-溴-4-氟-1-(2,2,2-三氟乙基)苯相关的甲基丁香酚的氟类似物对 Bactrocera dorsalis 雄性具有很强的吸引力。这一发现对开发用于果蝇管理的甲基丁香酚的更安全替代品具有重要意义 (Khrimian 等,2006)。

安全和危害

The compound has been classified as Acute Tox. 3 Oral . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements are P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

作用机制

Target of Action

Similar compounds have been noted to cause irritation to the skin and eyes, suggesting a potential interaction with these tissues .

Result of Action

It’s worth noting that similar compounds have been reported to cause irritation to the skin and eyes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene . For instance, the compound may accumulate in confined spaces, particularly at or below ground level .

属性

IUPAC Name |

2-bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUCFQFVEHTUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672319 | |

| Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

CAS RN |

1186194-81-9 | |

| Record name | 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

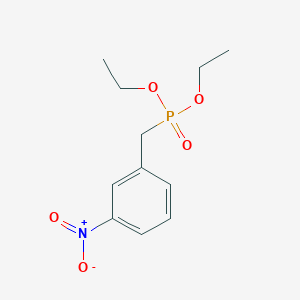

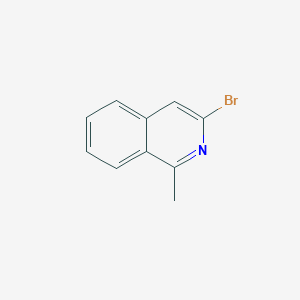

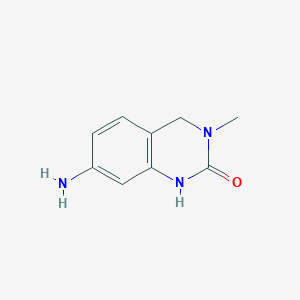

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3Z)-3-[(3-bromophenyl)imino]-5-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B3032078.png)

![6-(4-Aminophenyl)-3-bromopyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3032086.png)

![Oxirane, [(3-cyclohexen-1-ylmethoxy)methyl]-](/img/structure/B3032098.png)